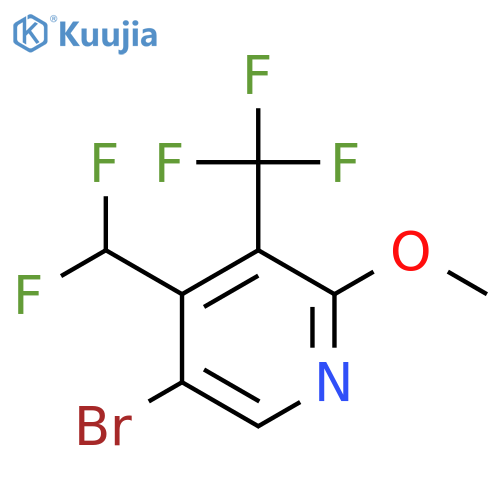Cas no 1805244-96-5 (5-Bromo-4-(difluoromethyl)-2-methoxy-3-(trifluoromethyl)pyridine)

1805244-96-5 structure
商品名:5-Bromo-4-(difluoromethyl)-2-methoxy-3-(trifluoromethyl)pyridine
CAS番号:1805244-96-5
MF:C8H5BrF5NO
メガワット:306.027418851852
CID:4809638
5-Bromo-4-(difluoromethyl)-2-methoxy-3-(trifluoromethyl)pyridine 化学的及び物理的性質
名前と識別子
-
- 5-Bromo-4-(difluoromethyl)-2-methoxy-3-(trifluoromethyl)pyridine
-
- インチ: 1S/C8H5BrF5NO/c1-16-7-5(8(12,13)14)4(6(10)11)3(9)2-15-7/h2,6H,1H3
- InChIKey: YDIYRQCEVOUKOI-UHFFFAOYSA-N
- ほほえんだ: BrC1=CN=C(C(C(F)(F)F)=C1C(F)F)OC
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 7
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 237
- 疎水性パラメータ計算基準値(XlogP): 3.4
- トポロジー分子極性表面積: 22.1
5-Bromo-4-(difluoromethyl)-2-methoxy-3-(trifluoromethyl)pyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029059258-1g |
5-Bromo-4-(difluoromethyl)-2-methoxy-3-(trifluoromethyl)pyridine |
1805244-96-5 | 97% | 1g |
$1,519.80 | 2022-04-01 |
5-Bromo-4-(difluoromethyl)-2-methoxy-3-(trifluoromethyl)pyridine 関連文献
-
Marie Jeffroy,Alain H. Fuchs,Anne Boutin Chem. Commun., 2008, 3275-3277
-
Vyacheslav Y. Sosnovskikh,Alexander V. Safrygin,Marina A. Ezhikova RSC Adv., 2016,6, 30056-30069
-
O. Yu. Emelina,I. V. Vorotyntsev,E. S. Grebennikova,A. N. Petukhov,A. I. Akhmetshina,T. S. Sazanova,V. V. Loskutov RSC Adv., 2015,5, 65674-65683
1805244-96-5 (5-Bromo-4-(difluoromethyl)-2-methoxy-3-(trifluoromethyl)pyridine) 関連製品
- 1804912-51-3(2-(Aminomethyl)-4-bromo-6-(difluoromethyl)-3-fluoropyridine)
- 2680883-49-0(4-{[(Benzyloxy)carbonyl](ethyl)amino}-3-nitrobenzoic acid)
- 2172457-51-9(3-3-ethoxy-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylbutanamido-2-methylpropanoic acid)
- 941902-66-5(1-(3-fluorophenyl)methyl-3-(pyridin-4-yl)methyl-1H,2H,3H,4H-pyrido3,2-dpyrimidine-2,4-dione)
- 2640889-46-7(6-Cyclopropyl-5-fluoro-2-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one)
- 851484-95-2(2-Chloro-5-Fluoropyridine-3-carbaldehyde)
- 2386238-49-7(3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(2-nitrophenyl)amino)propanoic acid)
- 2408957-70-8(N'-[2-(4-Fluorophenyl)ethyl]-1-phenylethane-1,2-diamine;dihydrochloride)
- 2643368-51-6(Benzaldehyde, 3-ethoxy-5-methyl-)
- 1891965-77-7(3-2-(propan-2-yl)phenyl-1,2-oxazole-5-carboxylic acid)
推奨される供給者
Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
